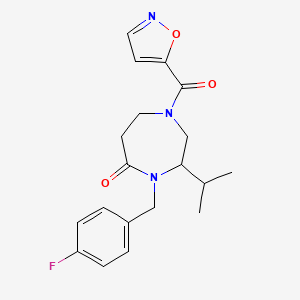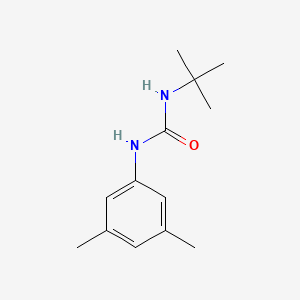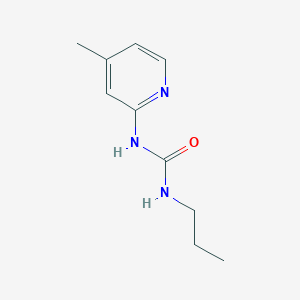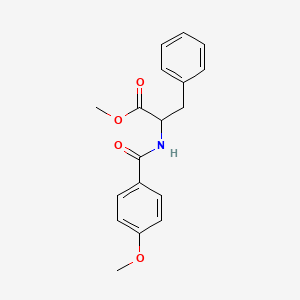
4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It has been a subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one is not fully understood. However, it is believed to enhance the activity of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter. This leads to a decrease in neuronal excitability, resulting in its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the amount of GABA in the brain, leading to a decrease in neuronal excitability. It has also been found to increase the activity of certain enzymes involved in the metabolism of GABA, leading to an increase in its concentration in the brain. Additionally, it has been found to have a high affinity for the benzodiazepine receptor, which is involved in the regulation of GABA activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one in lab experiments is its well-documented pharmacological effects. It has been extensively studied and its mechanism of action is well understood. Additionally, it has been found to be effective in treating anxiety disorders, epilepsy, and insomnia. However, one of the limitations of using this compound in lab experiments is its potential for toxicity. It can cause adverse effects such as dizziness, drowsiness, and impaired coordination.
Direcciones Futuras
There are several future directions for the research on 4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other neurological disorders such as depression and schizophrenia. Additionally, research can be conducted on the long-term effects of this compound on the brain and its potential for addiction.
Métodos De Síntesis
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with isoxazol-5-ylcarbonyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-isopropyl-1,4-diazepin-5-one in the presence of sodium hydride to yield the final product.
Aplicaciones Científicas De Investigación
4-(4-fluorobenzyl)-3-isopropyl-1-(isoxazol-5-ylcarbonyl)-1,4-diazepan-5-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and insomnia.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(1,2-oxazole-5-carbonyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-13(2)16-12-22(19(25)17-7-9-21-26-17)10-8-18(24)23(16)11-14-3-5-15(20)6-4-14/h3-7,9,13,16H,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFLHHJOGVFQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5342967.png)
![2-{2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5342969.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5342970.png)
![N'-[(5-chloro-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5342976.png)


![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)
![N-(5-chloro-2-methoxybenzyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5342994.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5342999.png)

![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)


![4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B5343040.png)